molecular formula C17H26BN3O3 B1461655 1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone CAS No. 1073372-01-6

1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone

Cat. No. B1461655
M. Wt: 331.2 g/mol
InChI Key: RNFCDPMIZSSWDQ-UHFFFAOYSA-N
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Description

1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone, also known by its chemical formula C15H23BN2O3, is a synthetic organic compound. It belongs to the class of boronic acid derivatives and exhibits interesting properties due to its unique structural features. Let’s delve into various aspects of this compound.



Synthesis Analysis

The synthesis of 1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone involves several steps. While the exact synthetic route may vary, it typically includes boronation of a pyridine ring, followed by piperazine functionalization. Researchers have explored various methods to achieve high yields and purity. Notably, the compound’s boron-containing moiety plays a crucial role in its reactivity and applications.



Molecular Structure Analysis

The molecular structure of 1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone consists of a pyridine ring with a tetramethylboron substituent at one position and a piperazine ring attached to the other end. The presence of boron enhances its stability and allows for versatile chemical modifications. The compound’s three-dimensional arrangement influences its interactions with biological targets.



Chemical Reactions Analysis

1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone participates in various chemical reactions. Notably, its boron atom can undergo Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of diverse derivatives. Researchers have explored its reactivity in medicinal chemistry, materials science, and catalysis.



Physical And Chemical Properties Analysis

1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone exhibits the following properties:



  • Molecular Weight : 290.17 g/mol

  • Melting Point : Varies based on crystalline form

  • Solubility : Soluble in organic solvents (e.g., DMSO, DMF)

  • Stability : Stable under ambient conditions


Scientific Research Applications

Synthesis and Structural Analysis

The compound 1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone is related to boric acid ester intermediates, which have been synthesized through a three-step substitution reaction. The structures of these intermediates are confirmed using various spectroscopic techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. X-ray diffraction has been employed for crystallographic and conformational analyses, further supported by density functional theory (DFT) calculations to confirm molecular structures. These studies reveal the physicochemical properties and molecular electrostatic potential of the compounds, providing insights into their potential applications in scientific research (Huang et al., 2021).

Potential in Drug Development

Compounds structurally related to 1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone, such as tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, are significant intermediates in synthesizing biologically active compounds, including crizotinib. The synthesis involves starting from tert-butyl-4-hydroxypiperdine-1-carboxylate and confirming the structure through MS and 1 HNMR spectrum. These intermediates' synthesis and characterization open avenues for developing novel therapeutic agents (Kong et al., 2016).

Catalytic Processes and Synthesis

Research into catalytic enantioselective processes, such as the borane reduction of benzyl oximes, involves compounds with structures related to 1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone. These processes are crucial for preparing chiral amines, demonstrating the compound's role in synthesizing enantioselective catalysts and its potential application in creating asymmetric synthesis methods (Huang et al., 2010).

Safety And Hazards

While no specific safety hazards are associated with this compound, standard laboratory precautions should be followed during handling and synthesis. Researchers must consider potential toxicity, flammability, and environmental impact.


Future Directions

1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone holds promise in drug discovery, materials science, and catalysis. Future research should explore its biological activity, optimize synthetic routes, and investigate its applications in diverse fields.


1: PubChem Compound Summary


properties

IUPAC Name

1-[4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BN3O3/c1-13(22)20-8-10-21(11-9-20)15-7-6-14(12-19-15)18-23-16(2,3)17(4,5)24-18/h6-7,12H,8-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFCDPMIZSSWDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656449
Record name 1-{4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone

CAS RN

1073372-01-6
Record name 1-{4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1073372-01-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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